
(Carbethoxymethylene)triphenylphosphorane-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carbetoxymethylene)triphenylphosphorane-13C2 is an organophosphorus compound with the chemical formula C20^13C2H21O2P. It is a white solid that is soluble in organic solvents. This compound is a labeled version of (Carbethoxymethylene)triphenylphosphorane, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used as a reagent in organic synthesis, particularly in the Wittig and Horner-Wadsworth-Emmons reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Carbetoxymethylene)triphenylphosphorane-13C2 can be synthesized through a multi-step reaction. The process typically involves the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt. This salt is then treated with a base, such as sodium carbonate, to yield the final product .
Industrial Production Methods
While specific industrial production methods for (Carbetoxymethylene)triphenylphosphorane-13C2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Carbetoxymethylene)triphenylphosphorane-13C2 primarily undergoes carbon-carbon bond formation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions . These reactions are used to convert carbonyl compounds into alkenes.
Common Reagents and Conditions
Wittig Reaction: Involves the use of aldehydes or ketones as reactants, with the reaction typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Horner-Wadsworth-Emmons Reaction: Utilizes phosphonate esters and aldehydes, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions are alkenes, which are valuable intermediates in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
(Carbetoxymethylene)triphenylphosphorane-13C2 has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (Carbetoxymethylene)triphenylphosphorane-13C2 involves its role as a nucleophile in carbon-carbon bond formation reactions. In the Wittig reaction, the compound reacts with carbonyl compounds to form an alkene and a triphenylphosphine oxide byproduct. In the Horner-Wadsworth-Emmons reaction, it reacts with aldehydes to form alkenes, with the formation of a phosphonate ester byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure but contains a methoxy group instead of an ethoxy group.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another variant with slight differences in the substituent groups.
Uniqueness
(Carbetoxymethylene)triphenylphosphorane-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy .
Eigenschaften
Molekularformel |
C22H21O2P |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1 |
InChI-Schlüssel |
IIHPVYJPDKJYOU-DRHVNQJJSA-N |
Isomerische SMILES |
CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
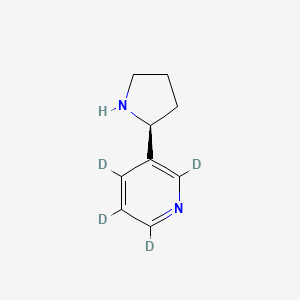

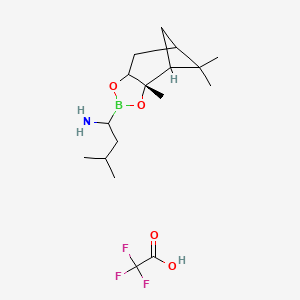
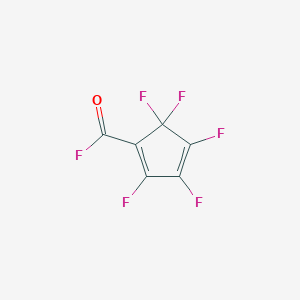
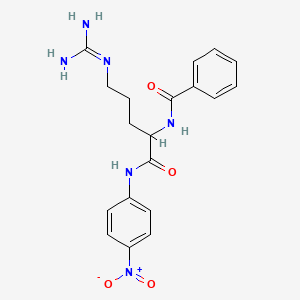
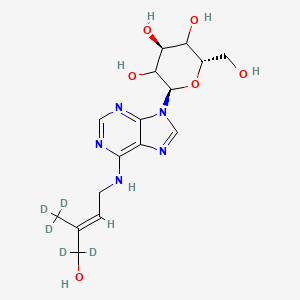
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
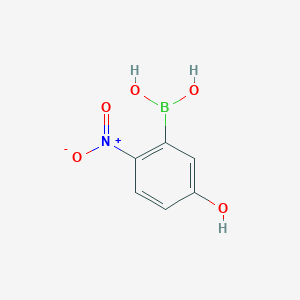
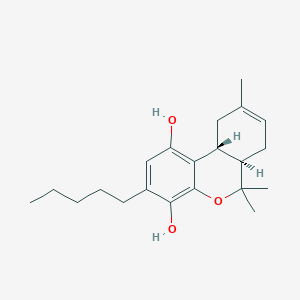
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
